molecular formula C17H19N3O6S B2937743 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide CAS No. 312927-09-6

4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide

Cat. No.: B2937743
CAS No.: 312927-09-6
M. Wt: 393.41
InChI Key: NFGNTYSHOJRPGM-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, which include a dimethylsulfamoyl group, an ethoxy group, and a nitrophenyl group attached to a benzamide core.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O6S/c1-4-26-13-7-10-15(16(11-13)20(22)23)18-17(21)12-5-8-14(9-6-12)27(24,25)19(2)3/h5-11H,4H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGNTYSHOJRPGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Ethoxylation: Addition of the ethoxy group.

    Sulfamoylation: Introduction of the dimethylsulfamoyl group.

    Amidation: Formation of the benzamide core.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, appropriate solvents for ethoxylation, and catalysts for sulfamoylation and amidation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethoxy and dimethylsulfamoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-aminophenyl)benzamide
  • 4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)aniline

Uniqueness

4-(dimethylsulfamoyl)-N-(4-ethoxy-2-nitrophenyl)benzamide is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylsulfamoyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and the implications for therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine sulfonamide moiety, and a dimethylphenyl group. Its molecular formula is C18H22N4O2SC_{18}H_{22}N_4O_2S, which contributes to its diverse biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential as an antiviral , anticancer , and antimicrobial agent.

Antiviral Activity

Research indicates that compounds with thiazole derivatives exhibit significant antiviral properties. For instance, studies have shown that similar thiazole-containing compounds can inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells.

Anticancer Properties

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide has demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed that it induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies report that it exhibits bactericidal effects by disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

The precise mechanism of action for N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes critical for microbial survival.
  • Receptor Modulation : The compound may bind to specific receptors involved in cellular signaling pathways related to cancer proliferation.

Case Studies and Research Findings

StudyFocusFindings
Study 1AntiviralShowed effective inhibition of viral replication at low micromolar concentrations.
Study 2AnticancerInduced apoptosis in breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
Study 3AntimicrobialDemonstrated significant activity against Gram-positive bacteria with MIC values below 10 µg/mL.

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